4-Tridecenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122705-57-1 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
tridec-4-enyl acetate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3 |
InChI Key |
DUCVQKMNGSZPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCOC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Significance
Endogenous Production of (E)-4-Tridecenyl Acetate (B1210297) in Keiferia lycopersicella (Tomato Pinworm)
The tomato pinworm, Keiferia lycopersicella (Walsingham) (Lepidoptera: Gelechiidae), is a key agricultural pest, and its chemical communication system has been a subject of extensive study.
(E)-4-tridecenyl acetate has been definitively identified as the primary sex pheromone component produced by female Keiferia lycopersicella moths. publications.gc.canih.govresearchgate.netepa.govidexlab.comgoogle.comepo.orggoogle.comannualreviews.orgsci-hub.se This compound is naturally produced and released by the female moth to attract male mates, playing a crucial role in their reproductive cycle. publications.gc.caepa.gov The identification of this pheromone was achieved through a combination of rigorous chemical analyses, electroantennogram (EAG) assays, which measure the electrophysiological response of insect antennae to chemical stimuli, and field trapping experiments conducted in various locations, including California and Florida. researchgate.net The definitive identification of (E)-4-tridecenyl acetate as the sex pheromone component for the tomato pinworm led to the initiation of control system development utilizing this pheromone as early as 1979. umn.edu
Alongside the primary (E)-isomer, the (Z)-isomer, (Z)-4-tridecenyl acetate, is also recognized as a component of the pheromone blend associated with Keiferia lycopersicella. publications.gc.caepa.govumn.edunih.govscentry.com While the (E)-isomer is the major active component, the (Z)-isomer is often present in commercial pheromone formulations, typically in much lower concentrations. For instance, a common formulation contains 19.4% (E)-4-tridecenyl acetate and 0.6% (Z)-4-tridecenyl acetate, reflecting a blend ratio of approximately 96:4 (E:Z). publications.gc.caumn.eduscentry.com
The ecological role of the (Z)-isomer is complex and has been a subject of investigation. Some studies have indicated that the (Z)-isomer was not detected in extracts of female glands, yet male moths were captured equally effectively in traps baited with pure (E)-4-tridecenyl acetate or various blends containing both (Z)- and (E)-4-tridecenyl acetate. researchgate.net Conversely, other research suggests that even a low content, specifically 1-2%, of the (Z)-isomer can inhibit the attractive properties of the (E)-isomer, rendering certain synthetic methods unsuitable for practical application if not precisely controlled. google.com This highlights the delicate balance and species-specific sensitivity to pheromone blend ratios in chemical communication.
Quantitative and Qualitative Aspects of Isomeric Ratios and Pheromone Blends in Target Species
The efficacy of pheromones in mediating insect behavior is highly dependent on the precise quantitative and qualitative composition of the chemical blend.
The specific ratio of (E)- and (Z)-4-tridecenyl acetate is crucial for effective chemical communication in Keiferia lycopersicella. The natural sex pheromone of this species has been identified as a blend consisting of a 96:4 ratio of the E and Z isomers. umn.edu This precise isomeric ratio is critical for maintaining species specificity and eliciting the appropriate biological response in male moths. epo.org Minor deviations from this optimal blend can significantly inhibit the pheromonal effect, impacting the ability of male moths to locate females. epo.org For instance, certain synthetic production methods have been deemed impractical if the content of the (Z)-isomer exceeds 1-2% due to its inhibitory effects on the attractive properties of the (E)-isomer. google.com This underscores the importance of stereochemical purity and precise isomeric ratios in the development of synthetic pheromones for pest management.
Table 1: Key Isomeric Ratios of 4-Tridecenyl Acetate in Keiferia lycopersicella
| Isomer Type | Ratio/Concentration (Approximate) | Source |
| (E)-4-Tridecenyl Acetate | 96% of natural blend umn.edu | Natural Pheromone umn.edu |
| (Z)-4-Tridecenyl Acetate | 4% of natural blend umn.edu | Natural Pheromone umn.edu |
| (E)-4-Tridecenyl Acetate | 19.4% in commercial formulation publications.gc.cascentry.com | Commercial Product (e.g., 3M Sprayable Pheromone, NoMate® TPW MEC) publications.gc.cascentry.com |
| (Z)-4-Tridecenyl Acetate | 0.6% in commercial formulation publications.gc.cascentry.com | Commercial Product (e.g., 3M Sprayable Pheromone, NoMate® TPW MEC) publications.gc.cascentry.com |
Comparative Analysis of this compound Occurrence in Other Insect Species (Lepidoptera)
The compound this compound is predominantly recognized as the sex pheromone for the tomato pinworm, Keiferia lycopersicella. While general discussions on insect pheromones often list this compound as a potential or preferred pheromone compound, specific evidence from the provided search results indicates its primary identified role is within K. lycopersicella. publications.gc.canih.govresearchgate.netepa.govidexlab.comgoogle.comepo.orggoogle.comannualreviews.orgsci-hub.se Other lepidopteran species utilize different chemical compounds or complex blends as their sex pheromones, such as 11-tetradecenyl acetate, 8-dodecenyl acetate, or various hexadecadienyl acetates. For example, Tuta absoluta, another significant tomato pest, uses (3E, 8Z, 11Z)-3,8,11-tetradecatrien-l-yl acetate as its major sex pheromone component. uliege.bepvamu.edu Therefore, based on the current information, this compound's natural occurrence as a primary sex pheromone component appears to be largely specific to Keiferia lycopersicella within the Lepidoptera.
Biosynthetic Pathways and Regulation
Enzymatic Mechanisms Governing Pheromone Biosynthesis
The production of species-specific pheromones in insects, especially Lepidoptera, relies on a highly specialized set of enzymes that modify common metabolic precursors.
Pheromone biosynthesis in Lepidoptera typically commences with the synthesis of saturated fatty acids from acetyl-CoA, catalyzed by enzymes such as acetyl-CoA carboxylase and fatty acid synthase (FAS) frontiersin.orgfrontiersin.orgnih.gov. These saturated fatty acid precursors then undergo a series of modifications. A critical step is desaturation, where highly specific desaturases introduce one or more double bonds at precise carbon positions within the fatty acid chain, determining the structural diversity of the pheromone frontiersin.orgfrontiersin.orgnih.govresearchgate.netbiologists.comnih.govharvard.edubucek-lab.org. These desaturases are classified based on the position of the double bond they introduce, such as Δ5, Δ9, Δ10, Δ11, Δ12, Δ13, and Δ14 desaturases frontiersin.orgnih.govresearchgate.netbiologists.comnih.govbucek-lab.orgresearchgate.netoup.complos.org.
Following desaturation, fatty acyl intermediates are typically reduced by fatty acid reductases (FARs) to convert them into fatty alcohols frontiersin.orgfrontiersin.org. The final step often involves functional group modification, where fatty alcohol oxidases can form aldehydes, or fatty acetyltransferases can convert fatty alcohols into acetate (B1210297) esters frontiersin.orgfrontiersin.orgnih.gov. Additionally, β-oxidation enzymes play a role in chain shortening, modifying the length of the carbon backbone nih.govresearchgate.netoup.comnih.govcapes.gov.br. This sequential action of desaturases, reductases, and acetyltransferases, sometimes combined with chain-shortening or elongation, allows for the production of diverse straight-chain pheromone components frontiersin.orgfrontiersin.orgnih.govnih.govcapes.gov.brresearchgate.net.
While general enzymatic mechanisms for straight-chain lepidopteran pheromones are well-documented, specific enzyme identification and characterization solely for 4-tridecenyl acetate are not extensively detailed in the provided research findings. However, based on the general biosynthetic pathway for similar compounds, the formation of this compound would necessitate a Δ4-desaturase to introduce a double bond at the C4 position of a tridecanoic acid (C13) precursor. Subsequently, a fatty acyl reductase would convert the resulting 4-tridecenoic acid into 4-tridecenol, and a fatty acetyltransferase would then acetylate the alcohol to form this compound. The stereospecificity (Z or E isomer) would depend on the specific desaturase involved researchgate.netnih.gov. The absence of direct characterization for this compound-specific enzymes suggests that its biosynthesis likely follows the general principles observed for other straight-chain unsaturated acetates in Lepidoptera, involving a Δ4-desaturase and subsequent modification enzymes.
Precursor Molecules and Metabolic Networks Leading to this compound
The foundational precursor for most insect pheromones, including this compound, is derived from the ubiquitous fatty acid metabolism pathway frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net. The initial building blocks are acetyl-CoA and malonyl-CoA, which are sequentially elongated to form saturated fatty acids frontiersin.orgfrontiersin.orgnih.gov. Acetate itself is a crucial biomolecule that can be converted to acetyl-CoA, feeding into these metabolic networks researchgate.netnih.govbiosynsis.comnih.gov.
For the biosynthesis of this compound, a C13 fatty acid, such as tridecanoic acid, would serve as the direct saturated precursor. This saturated fatty acid would then undergo desaturation to introduce a double bond at the Δ4 position, forming 4-tridecenoic acid. This unsaturated fatty acid would then be reduced to 4-tridecenol, followed by acetylation to yield this compound. The metabolic network thus involves the core fatty acid synthesis machinery, specialized desaturases for introducing the specific double bond, fatty acyl reductases, and acetyltransferases for the final functional group modification.
Genetic Regulation of Pheromone Biosynthesis in Pheromone-Producing Organisms
The precise production of species-specific pheromone blends in Lepidoptera is under tight genetic control. Pheromone biosynthesis is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a 33-amino acid neuropeptide that triggers timely release and synthesis researchgate.netnih.gov. This regulation can occur through alterations in enzyme activities at various steps of the pathway, from fatty acid synthesis to the modification of the carbonyl group nih.gov.
Genetic mechanisms contributing to pheromone diversity and evolution include amino acid mutations within the coding regions of biosynthetic genes or through the regulation of gene expression researchgate.net. Differential expression of desaturase genes, in particular, has been shown to lead to distinct pheromone blends, playing a significant role in moth speciation researchgate.netplos.orgnih.govpnas.org. For example, studies on leafroller moths have demonstrated that interspecific pheromone differences are associated with the differential regulation of the same desaturase gene plos.org. Furthermore, the evolution of moth sex-pheromone desaturase genes often follows a birth-and-death process, where gene duplication, deletion, or loss of functionality, and the creation of new genes contribute to the diversification of pheromone signals researchgate.netbiologists.complos.orgnih.gov. This dynamic evolution of desaturases allows for the production of uncommon unsaturated fatty acyl-CoA esters with variations in chain length, double bond positions, and geometries nih.gov.
Semi-Biosynthetic Strategies for Pheromone Production
Traditional chemical synthesis of insect pheromones is often costly and can generate hazardous waste due to the complexity of their structures, which frequently involve multiple stereoselective steps frontiersin.orgoup.comresearchgate.net. Semi-biosynthetic strategies offer a promising, environmentally friendly alternative for large-scale, low-cost production.
The engineering of recombinant microorganisms and plants has emerged as a viable approach for producing insect pheromones and their precursors frontiersin.orgoup.comresearchgate.netgoogle.comresearchgate.netlu.sejustia.comgoogle.com. This involves introducing and expressing exogenous genes encoding key insect biosynthetic enzymes into suitable host organisms. Yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are particularly well-suited as cell factories due to their ability to produce C16 and C18 fatty acids, which can be modified for pheromone biosynthesis frontiersin.orgoup.com.
The engineering process typically involves several metabolic adjustments:
Expression of Exogenous Enzymes: Recombinant microorganisms are engineered to express foreign nucleic acid molecules that encode enzymes like fatty-acyl desaturases and fatty aldehyde-forming fatty-acyl reductases google.com. These enzymes catalyze the conversion of saturated fatty acyl-CoAs into mono- or poly-unsaturated fatty acyl-CoAs, and subsequently into corresponding fatty alcohols or aldehydes google.com.
Metabolic Engineering: Strategies include increasing the supply of substrate precursors and cofactors, eliminating competing metabolic pathways, and modulating the activity of fatty acid synthase (FAS) and other keystone enzymes in the pheromone biosynthetic pathways frontiersin.orgoup.com. This allows for the redirection of metabolic flux towards the desired pheromone components, and modification of chain length and saturation frontiersin.orgoup.com.
Functional Group Modification: Beyond desaturation and reduction, enzymes like acetyltransferases are introduced to convert fatty alcohols into acetate esters, which are common pheromone components frontiersin.orgfrontiersin.orgnih.gov. For instance, the yeast acetyltransferase ATF1 has been shown to efficiently acetylate long-chain fatty alcohols, making it useful in heterologous pheromone production systems nih.gov.
This approach has successfully produced various lepidopteran sex pheromones and their precursors, including unsaturated fatty acids, alcohols, and acetates ranging from C6 to C24 chain lengths frontiersin.orgoup.comresearchgate.netgoogle.comgoogle.com. The ability to control gene expression levels within these engineered systems further allows for the fine-tuning of pheromone component ratios, which is crucial for mimicking natural pheromone blends biorxiv.org.
Chemical Conversion of Biologically Derived Precursors into Target Pheromones.
The synthesis of insect pheromones, such as this compound, often involves chemical conversion processes that can leverage or be adapted to utilize biologically derived precursors. While the in vivo biosynthesis pathways produce these compounds naturally, large-scale applications in pest management necessitate efficient and cost-effective chemical synthesis routes. These routes often aim to reduce the number of synthetic steps, utilize readily available starting materials, and achieve high yields with desired stereoselectivity.
A significant approach involves the "semi-biosynthetic" production of pheromones, where recombinant microorganisms are engineered to produce unsaturated lipid moieties, such as fatty alcohols or fatty aldehydes. These biologically produced intermediates can then undergo chemical conversion to yield the corresponding fatty acetates, including pheromones like this compound google.com. This strategy bridges the gap between biological production and chemical modification, offering a sustainable pathway for precursor generation.
Several chemical methodologies have been developed for the synthesis of this compound, particularly the (E)-isomer, which is a key component of the Tomato Pinworm (TPW) pheromone google.comgoogle.comgoogle.com.
Olefin Metathesis Olefin metathesis has emerged as a highly efficient and versatile method for synthesizing insect pheromones, including E-4-Tridecenyl acetate. This approach typically involves the cross-metathesis of specific olefinic precursors in the presence of a suitable catalyst. For instance, E-4-Tridecenyl acetate can be synthesized via the cross-metathesis of 1-decene (B1663960) with 3-butenyl acetate or 4-pentenyl acetate google.comgoogleapis.com. This reaction is often catalyzed by Grubbs' catalyst, and the removal of ethylene (B1197577) as a gaseous byproduct under vacuum drives the reaction towards the desired product google.com. This method offers advantages such as a reduced number of synthetic steps and shorter process times compared to traditional routes, often utilizing commercially available starting materials and yielding good conversions google.comgoogle.comgoogle.comgoogleapis.com. Control over the stereoselectivity, favoring the E-isomer, can also be achieved through careful selection of reaction conditions and catalysts google.com.
Ring-Opening of Dihydropyran Another synthetic route for (E)-4-Tridecenyl acetate involves a two-step process initiated by the ring-opening of dihydropyran (DHP). In this method, dihydropyran reacts with n-octyllithium (B8779615) through an addition-elimination mechanism to produce (E)-4-tridecenyl alcohol researchgate.net. The resulting alcohol is then subjected to acetylation using acetic anhydride (B1165640), yielding (E)-4-Tridecenyl acetate. This sequence has been reported to achieve yields up to 50% researchgate.net.
Iron-Catalyzed Cross-Coupling A multi-step synthesis of (4E)-tridec-4-en-1-yl acetate has been developed starting from industrially available (E)-1,3-dichloropropene, which serves as an affordable raw material google.com. The process involves several chemical conversions:
Alkylation of malonic ester with (E)-1,3-dichloropropene to form diethyl[(2E)-3-chloroprop-2-en-1-yl]propanedioate.
Decarbalkoxylation of this intermediate to yield ethyl(4E)-5-chloropent-4-enoate.
An iron-catalyzed cross-coupling reaction of ethyl(4E)-5-chloropent-4-enoate with octylmagnesium bromide to produce ethyl(4E)-tridec-4-enoate.
Reduction of the ester to obtain (4E)-tridec-4-en-1-ol.
Finally, acetylation of the alcohol to yield (4E)-tridec-4-en-1-yl acetate google.com.
These chemical conversion methods demonstrate the diverse strategies employed to synthesize this compound, with a focus on efficiency, stereocontrol, and the potential to integrate with precursors derived from biological or industrially accessible sources.
Table 1: Chemical Conversion Methods for this compound Synthesis
| Synthetic Method | Key Precursors | Catalyst/Reagents | Key Intermediate(s) | Reported Yields/Stereoselectivity | Reference |
| Olefin Metathesis | 1-Decene, 3-Butenyl acetate / 4-Pentenyl acetate | Grubbs' catalyst | N/A | Good yields, E-isomer favored | google.comgoogle.comgoogleapis.com |
| Ring-Opening of Dihydropyran | Dihydropyran, n-Octyllithium, Acetic anhydride | n-Octyllithium, Acetic anhydride | (E)-4-Tridecenyl alcohol | Up to 50% | researchgate.net |
| Fe-catalyzed Cross-Coupling | (E)-1,3-Dichloropropene, Malonic ester, Octylmagnesium bromide | Fe(acac)2Cl, Octylmagnesium bromide, Reducing agents, Acetic anhydride | Ethyl(4E)-5-chloropent-4-enoate, Ethyl(4E)-tridec-4-enoate, (4E)-tridec-4-en-1-ol | Not explicitly stated for final product, but efficient route | google.com |
Chemical Synthesis and Stereochemical Control
Established Synthetic Methodologies for 4-Tridecenyl Acetate (B1210297)
Several approaches have been developed for the synthesis of 4-tridecenyl acetate. One established method for producing the (E)-isomer involves the ring-opening of dihydropyran (DHP) using n-octyllithium (B8779615). This reaction proceeds via an addition-elimination mechanism, yielding (E)-4-tridecenyl alcohol. Subsequent acetylation of this alcohol with acetic anhydride (B1165640) provides (E)-4-tridecenyl acetate, with reported yields up to 50% fishersci.canih.gov.
Another established route for (E)-4-tridecenyl acetate synthesis is based on iron-catalyzed cross-coupling reactions. This method typically starts with industrially available 1,3-dichloropropene. A key step involves the Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with octylmagnesium bromide to form ethyl (4E)-tridec-4-enoate. This ester is then reduced to (4E)-tridec-4-en-1-ol, which is subsequently acetylated to yield (4E)-tridec-4-en-1-yl acetate fishersci.caamericanelements.com. The cross-coupling step can be carried out using an Fe(acac)2Cl catalyst in a mixture of tetrahydrofuran (B95107) and N-methylpyrrolidone at 0-5°C, or with 1.5 mol% Fe(acac)3 at room temperature, leading to a higher yield of the desired product americanelements.com.
Advanced Strategies for Stereoselective Synthesis of (E)-4-Tridecenyl Acetate
Advanced synthetic strategies prioritize high stereoselectivity to ensure the efficient production of the biologically active (E)-isomer.
Olefin metathesis, particularly cross-metathesis catalyzed by Grubbs' catalysts, offers a powerful tool for stereoselective alkene synthesis. For (E)-4-tridecenyl acetate, a reported synthesis involves the cross-metathesis of 1-decene (B1663960) with 3-butenyl acetate in the presence of a Grubbs' catalyst. The reaction is typically conducted under vacuum to facilitate the removal of ethylene (B1197577) as it is generated, driving the equilibrium towards the desired product wikipedia.orguni.lu. This method provides a direct route to the desired E-alkene functionality.
As mentioned in the established methodologies, the ring-opening of dihydropyran with n-octyllithium is a stereocontrolled approach to form the (E)-alkene intermediate, (E)-4-tridecenyl alcohol. This reaction effectively dictates the trans configuration of the double bond, which is crucial for the subsequent formation of (E)-4-tridecenyl acetate fishersci.canih.gov.
Iron-catalyzed cross-coupling has emerged as a robust and cost-effective strategy for stereoselective alkene formation. In the context of (E)-4-tridecenyl acetate, the cross-coupling of ethyl (4E)-5-chloropent-4-enoate with octylmagnesium bromide, utilizing iron catalysts such as Fe(acac)3 or Fe(acac)2Cl, is a key stereoselective step. This methodology leverages the ability of iron catalysts to promote the formation of the desired (E)-olefin with high fidelity fishersci.caamericanelements.com.
Development of Synthetic Routes to (Z)-4-Tridecenyl Acetate and Specific Isomeric Mixtures
While the (E)-isomer is the primary component of the tomato pinworm pheromone, the synthesis of the (Z)-isomer and specific isomeric mixtures can be relevant for research into biological activity or for other applications. Although detailed, specific synthetic routes for the stereoselective preparation of (Z)-4-tridecenyl acetate were not extensively detailed in the immediate search results, the existence of the (Z)-isomer is well-documented thegoodscentscompany.com. Studies have indicated that while the (Z)-isomer may not be detected in natural female gland extracts, blends containing both (Z)- and (E)-4-tridecenyl acetate can still effectively capture male moths in field trapping experiments fishersci.ca. This suggests that synthetic routes to the (Z)-isomer or controlled E/Z mixtures are of interest, often relying on general strategies for Z-alkene synthesis, such as Wittig reactions or modifications of existing E-selective routes.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Synthetic Products
Spectroscopic methods are indispensable for confirming the structure and assessing the purity of synthetic this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are routinely used for structural elucidation. For (E)-4-tridecenyl acetate and (Z)-4-tridecenyl acetate, 13C NMR spectra are available and typically acquired on instruments like the Bruker AM-270 thegoodscentscompany.comnih.gov. NMR provides detailed information about the carbon-hydrogen framework and the stereochemistry of the double bond. While specific chemical shifts for this compound were not directly extractable as a data table from the search results, such data are typically found in specialized spectroscopic databases or original research publications.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying this compound in synthetic mixtures. The mass spectra provide characteristic fragmentation patterns that aid in structural confirmation. For both (E)- and (Z)-4-tridecenyl acetate, GC-MS data are available from sources like the NIST Mass Spectrometry Data Center. The top characteristic m/z peaks for both isomers are consistently reported as 68, 43, and 81 thegoodscentscompany.comnih.gov.
Table 1: Characteristic GC-MS Fragmentation Peaks for this compound Isomers
| Isomer | Top m/z Peak | Second Highest m/z Peak | Third Highest m/z Peak |
| (E)-4-Tridecenyl Acetate | 68 | 43 | 81 |
| (Z)-4-Tridecenyl Acetate | 68 | 43 | 81 |
Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the molecule. Vapor phase IR spectra for both (E)- and (Z)-4-tridecenyl acetate are available thegoodscentscompany.comnih.gov. Characteristic absorption bands, such as those for C=O (acetate carbonyl) and C=C (alkene), would be observed, confirming the presence of these functionalities. Specific detailed IR absorption bands were not directly extractable as a data table from the search results.
PubChem CIDs of Compounds Mentioned
Insect Olfactory Perception and Chemoreception Mechanisms
Neurophysiological Responses to 4-Tridecenyl Acetate (B1210297)
The initial detection of pheromones by insects occurs through specialized olfactory sensilla, primarily located on their antennae. These sensilla house olfactory receptor neurons (ORNs) that translate chemical stimuli into electrical signals. semanticscholar.orgwikipedia.org
For 4-tridecenyl acetate, EAG assays have demonstrated its effectiveness in eliciting responses from the antennae of target insect species. For instance, (E)-4-tridecenyl acetate, the primary sex pheromone component of the tomato pinworm (Keiferia lycopersicella), has been shown to elicit significant EAG responses from male antennae. nih.govresearchgate.net While the (Z) isomer was not detected in extracts of female glands, males were captured equally well in field traps baited with (E)-4-tridecenyl acetate alone or a variety of (Z)- and (E)-4-tridecenyl acetate blends. researchgate.net
Other studies on different lepidopteran species, while not directly on this compound, illustrate the general principles of EAG responses to pheromone components. For example, in the tomato looper (Chrysodeixis chalcites), the major pheromone component (Z)-7-dodecenyl acetate elicited the highest EAG response (13.8 mV at 100 pg loading), while other related acetates caused lower responses (4.1-8.3 mV). ij-entomology.online This highlights that even within a class of compounds like acetates, specific structural features (e.g., double bond position, chain length) can significantly influence the magnitude of the EAG response.
Dose-response relationships in EAG recordings are crucial for understanding the sensitivity and dynamic range of an insect's olfactory system to a specific pheromone. These studies typically involve exposing the antenna to increasing concentrations of the compound and measuring the corresponding EAG amplitude.
For compounds like (Z)-4-tridecene (a related compound, not an acetate, but illustrates the method), EAG responses in Chrysoperla carnea (green lacewing) increased with increasing doses, with the highest response observed at a dose of 1000 pg. researchgate.net This demonstrates a typical sigmoidal dose-response curve, where the antennal depolarization increases with higher concentrations of the stimulus until saturation.
The peak areas of antennal reactions measured by electroantennography can be correlated via a power function over several orders of magnitude with the applied pheromone concentration. nih.govresearchgate.net This quantitative relationship allows researchers to assess the sensitivity of the insect's antennae to different concentrations of this compound and its analogs.
Characterization of Olfactory Receptor Neuron (ORN) Activation by this compound
While EAG provides a summed response from many ORNs, single sensillum recording (SSR) offers a higher resolution by measuring the electrical activity of individual ORNs housed within a single sensillum. slu.sentu.edu.sgplos.org This technique allows for the characterization of specific ORN responses to this compound, including their firing patterns and sensitivity thresholds.
Olfactory receptor neurons (ORNs) are sensory neurons within the olfactory system that express specific odorant receptors. wikipedia.org When an odorant binds to its corresponding receptor, it triggers a cascade of intracellular events leading to the depolarization of the neuron and the generation of action potentials. wikipedia.org
For this compound, specific ORNs in the antennae of target insects, such as the tomato pinworm, are expected to be highly tuned to this pheromone. Although direct SSR data specifically for this compound on tomato pinworm ORNs are not extensively detailed in the provided search results, the principle of ORN activation by pheromones is well-established. For example, in Drosophila melanogaster, ORNs in trichoid sensilla respond to fly odors, and specific ORs (e.g., Or65a and Or67d) mediate responses to pheromones like cis-vaccenyl acetate (cVA). nih.govsdbonline.org The response of ORNs can involve a large variety of action potential amplitudes, suggesting the presence of multiple receptor neurons within a single sensillum responding to a compound. researchgate.net
Structure-Activity Relationship Studies in Pheromone Chemoreception Relevant to Tridecenyl Acetates.
Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. In the context of pheromone chemoreception, SAR studies help elucidate the specific structural features of tridecenyl acetates that are crucial for their recognition by insect olfactory receptors and for eliciting a behavioral response. nih.govdntb.gov.uadntb.gov.uaresearchgate.netmdpi.com
For tridecenyl acetates, factors such as the position and configuration (E or Z) of the double bond, the length of the carbon chain, and the nature of the functional group (e.g., acetate, alcohol, aldehyde) are critical determinants of their pheromonal activity. For instance, (E)-4-tridecenyl acetate is the major component of the tomato pinworm pheromone, highlighting the importance of the E configuration at the 4-position. google.comgoogle.compublications.gc.canih.govresearchgate.net
Studies on related pheromone components, such as (Z)-5-decenyl acetate in the turnip moth (Agrotis segetum), have shown that both the terminal methyl group and the acetate group interact with highly complementary receptor sites. nih.gov The terminal alkyl chain is suggested to interact with a hydrophobic "pocket" in the receptor. nih.gov Changes in chain length or the position of double bonds can significantly alter the electrophysiological and behavioral responses. nih.gov For example, the effect of natural pheromones and their structural derivatives on male red-banded leafroller moths (Argyrotaenia velutinana) indicates the sensitivity of insect olfactory systems to subtle structural changes. semanticscholar.orgresearchgate.net
SAR studies often utilize electrophysiological techniques like single-sensillum recordings to assess the impact of structural modifications on ORN activation. nih.govdntb.gov.ua These investigations contribute to understanding the molecular basis of pheromone recognition and can guide the design of more effective synthetic pheromones or antagonists. dntb.gov.ua
Ligand-Receptor Binding Investigations of this compound with Olfactory Receptors.
Ligand-receptor binding investigations aim to identify the specific olfactory receptors (ORs) that bind to this compound and characterize the nature of these interactions. These studies are fundamental to understanding the molecular mechanisms underlying pheromone perception. Olfactory receptors are G-protein coupled receptors (GPCRs) located on the membranes of ORNs. wikipedia.orgnih.govacs.orgberkeley.edu
While direct binding studies specifically for this compound with its cognate ORs in the tomato pinworm are not explicitly detailed in the provided snippets, the general principles of ligand-receptor binding in insect olfaction are well-established. Odorant binding proteins (OBPs) and chemosensory proteins (CSPs) play crucial roles in transporting semiochemicals, including pheromones, through the sensillum lymph to the olfactory receptors. semanticscholar.orgplos.org These proteins can exhibit high binding affinities for specific pheromone components. For example, a chemosensory protein (MmedCSP3) in Microplitis mediator showed high binding affinities for certain sex pheromone components of Noctuidae insects, with Ki values ranging from 17.24–18.77 μM. semanticscholar.orgplos.org
The binding of an odorant to its receptor induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways and ultimately the generation of an electrical signal in the ORN. wikipedia.orgnih.gov Cryo-electron microscopy and molecular dynamics simulations are increasingly used to decipher the structural basis of odorant recognition and the specific contacts between ligands and olfactory receptors. nih.govacs.orgnih.gov These advanced techniques provide insights into how structural features of the odorant, such as chain length and functional groups, influence receptor selectivity and activation. nih.gov
Behavioral Ecology and Communication Disruptions
Detailed Behavioral Responses of Keiferia lycopersicella to (E)-4-Tridecenyl Acetate (B1210297)
(E)-4-Tridecenyl acetate has been definitively identified as the sex pheromone produced by female tomato pinworms, Keiferia lycopersicella, to attract males for mating. nih.govresearchgate.net The male moth's response to this chemical signal is a complex, stereotyped behavior crucial for reproductive success.
Analysis of Male Attraction and Orientation Behaviors
The attraction of male K. lycopersicella to (E)-4-Tridecenyl acetate is a classic example of chemically mediated mate-seeking in Lepidoptera. Upon detecting the pheromone plume, the male initiates upwind flight. wsu.edu This flight is not a direct line to the source but is characterized by a zigzagging or casting flight pattern. The male flies upwind, continuously crisscrossing the pheromone plume and following the increasing concentration gradient until it locates the female, or a synthetic lure mimicking her. wsu.edu Pheromone traps baited with synthetic (E)-4-Tridecenyl acetate are used effectively to monitor male moth populations, demonstrating the compound's potent attractive properties. wsu.eduufl.edu Field trapping studies have shown that males are captured effectively in traps baited with (E)-4-tridecenyl acetate alone. nih.govresearchgate.net
Impact of Environmental Variables on Pheromone-Mediated Behavioral Responses
The efficacy of chemical communication via (E)-4-Tridecenyl acetate is not static; it is significantly influenced by various environmental factors. researchgate.netnih.gov While specific quantitative data for K. lycopersicella is detailed in broader pest management studies, the general principles affecting Lepidoptera are applicable.
Key environmental variables include:
Temperature: Temperature affects both the release rate of the pheromone from the female (or synthetic dispenser) and the metabolic and flight activity of the male moth. nih.gov K. lycopersicella adults are most active just after sundown, a period which likely corresponds to an optimal temperature range for pheromone release and reception. ufl.edu
Wind Speed: Wind is essential for creating and dispersing the pheromone plume. Males rely on wind direction to fly upwind toward the source. However, very high wind speeds can dilute the plume too quickly or make it too fragmented to follow, while very low wind speeds may not provide adequate directional cues. nih.gov
Photoperiod: The time of day influences the mating behavior of many moths, including K. lycopersicella. Pheromone release by females and responsiveness in males are often synchronized and restricted to specific periods, typically during dusk or night to avoid predation and desiccation. researchgate.net
Underlying Mechanisms of Pheromone-Mediated Mating Disruption
Mating disruption is a pest control technique that saturates the atmosphere with a synthetic sex pheromone, such as (E)-4-Tridecenyl acetate, to prevent males from locating females, thereby reducing mating and subsequent offspring. vigyanvarta.innih.gov Several mechanisms, which are not mutually exclusive, are proposed to explain how this disruption occurs. wsu.eduresearchgate.net
Theories of Sensory Confusion and False-Trail Following
Two primary competitive mechanisms proposed for mating disruption are false-trail following and sensory confusion (also known as camouflage or masking). vigyanvarta.inresearchgate.netwisc.edu
False-Trail Following: This theory posits that males are still able to detect and respond to pheromone plumes. semios.com However, the high number of synthetic pheromone dispensers in the environment creates a multitude of "false trails." wsu.edu Males waste time and energy orienting and flying towards these non-productive point sources instead of locating actual calling females. vigyanvarta.inwisc.edu This significantly reduces the probability of a male successfully finding a mate within his lifespan. wsu.edu
Sensory Confusion/Camouflage: In this mechanism, the high background concentration of the synthetic pheromone masks the discrete plumes released by individual females. vigyanvarta.inwisc.edu The male's sensory system is overwhelmed, making it impossible to distinguish a female's pheromone trail from the ambient "noise," effectively camouflaging her signal. wsu.edu
Exploration of Habituation and Desensitization in Insect Olfactory Systems
Non-competitive mechanisms involve direct impacts on the male's nervous system, reducing his ability to respond to the pheromone. nih.gov
Desensitization (Sensory Adaptation): This occurs at the peripheral level, specifically in the olfactory receptors on the male's antennae. wsu.edunih.gov Constant exposure to high concentrations of (E)-4-Tridecenyl acetate can cause these sensory organs to adapt, becoming temporarily unresponsive or less sensitive to the pheromone. vigyanvarta.in This adaptation can inhibit their ability to detect the subtle gradients of a female's plume. wsu.edu While adapted sensory organs can recover relatively quickly (within seconds to minutes) upon leaving the high-concentration area, the pervasive nature of the pheromone in a disrupted field can lead to prolonged periods of reduced sensitivity. wsu.eduvigyanvarta.in
Habituation: This is a process that occurs in the central nervous system (CNS). nih.govpsu.edu After prolonged or repeated exposure to the pheromone signal without the reward of finding a mate, the male moth's CNS may learn to ignore the stimulus. uq.edu.au This is a form of non-associative learning that results in a longer-term reduction in behavioral response compared to sensory adaptation. vigyanvarta.inpsu.edu
| Mechanism | Level of Action | Description | Effect on Male Behavior |
|---|---|---|---|
| False-Trail Following | Behavioral | Males are attracted to and follow plumes from numerous synthetic dispensers. wsu.edu | Wastes time and energy on non-productive searches, reducing chances of finding a female. vigyanvarta.in |
| Sensory Confusion (Camouflage) | Sensory/Environmental | High background concentration of pheromone masks the natural plumes from females. wisc.edu | Males are unable to distinguish or orient along a female's pheromone trail. vigyanvarta.in |
| Desensitization (Adaptation) | Peripheral Nervous System (Antennae) | Olfactory receptors become temporarily unresponsive due to over-stimulation. nih.gov | Reduced sensitivity to the pheromone, inhibiting detection of concentration gradients. wsu.edu |
| Habituation | Central Nervous System (Brain) | The moth's brain learns to ignore the constant pheromone stimulus. uq.edu.au | Longer-term cessation of mate-seeking behavior in response to the pheromone. vigyanvarta.in |
Interspecific Specificity and Considerations of Cross-Attraction or Disruption in Lepidopteran Systems
The specificity of sex pheromones is critical for reproductive isolation between closely related species. frontiersin.org In many Lepidopteran species, this specificity is achieved not by a single unique compound, but by a precise blend of several chemical components in a species-specific ratio. wsu.edu While (E)-4-Tridecenyl acetate is the primary identified sex attractant for K. lycopersicella, the presence or absence of minor components can play a crucial role in modulating behavior and ensuring species recognition.
Field studies have not widely reported significant cross-attraction of other Lepidopteran pests to (E)-4-Tridecenyl acetate lures used for tomato pinworm monitoring, suggesting a high degree of specificity. However, the potential for cross-attraction or disruption always exists, particularly among closely related species within the Gelechiidae family. For instance, different species may use the same compound as a major component of their pheromone blend, but use different geometric isomers (e.g., the (Z)-isomer) or additional compounds as behavioral antagonists or synergists to ensure specificity. researchgate.net Therefore, while (E)-4-Tridecenyl acetate is highly effective for targeting K. lycopersicella, the possibility of it having a behavioral effect on non-target species cannot be entirely dismissed without specific ecological studies.
Evolutionary Dynamics of Resistance to Mating Disruption in Target Pest Populations
While the long-term application of any pest control method exerts selection pressure that can lead to the evolution of resistance, there is currently a lack of documented field resistance to mating disruption strategies that utilize 4-Tridecenyl acetate. The tomato pinworm (Keiferia lycopersicella), a primary target for this pheromone, has shown resistance to various insecticides, but not to its synthetic pheromone used for mating disruption. researchgate.netnih.govresearchgate.net Generally, pheromone-based mating disruption is considered a tool for managing insecticide resistance. californiaagriculture.org
Despite the current lack of observed resistance to this compound, the potential for pests to evolve adaptations to this control tactic is a significant consideration for its long-term sustainability. The evolutionary dynamics of such resistance are complex and can manifest through various mechanisms. Research on other lepidopteran pests provides valuable insights into the potential evolutionary pathways that could lead to resistance.
One of the primary theoretical mechanisms for resistance involves shifts in the chemical communication channel. This could occur through:
Alterations in the female pheromone blend: Female pests could evolve to produce a pheromone blend with a different ratio of components or even novel components. This would render the synthetic this compound less effective at masking the natural pheromone plume.
Changes in male antennal sensitivity and behavioral response: Males could evolve to become less sensitive to the high concentrations of the synthetic pheromone used in mating disruption, or they could develop the ability to discriminate between the synthetic pheromone and the natural blend released by females.
A notable case of field-evolved resistance to a pheromone-based mating disruptant has been documented in the smaller tea tortrix (Adoxophyes honmai). researchgate.net This provides a compelling model for understanding the potential evolutionary dynamics of resistance. In this instance, mating disruption relied on a single major component of the species' sex pheromone, (Z)-11-tetradecenyl acetate.
Research Findings from the Smaller Tea Tortrix Case Study
Initial applications of the (Z)-11-tetradecenyl acetate mating disruptant were highly effective. However, after more than a decade of use in certain tea fields in Japan, a significant decline in efficacy was observed. researchgate.net
Table 1: Decline in Mating Disruption Efficacy Over Time
Data sourced from Mochizuki et al., 2002. researchgate.net
Subsequent research revealed that the resistant populations of the smaller tea tortrix had evolved a different pheromone communication system. Females in the resistant population produced a pheromone blend with a significantly higher proportion of (Z)-11-tetradecenyl acetate compared to the susceptible population. researchgate.net
Table 2: Comparison of Sex Pheromone Components in Susceptible and Resistant Populations
Data sourced from Mochizuki et al., 2002. researchgate.net
This shift in the female's pheromone blend was accompanied by a change in the male's response. Males from the resistant population were better able to locate females in an environment saturated with (Z)-11-tetradecenyl acetate. Interestingly, when the mating disruption strategy was modified to use the complete four-component blend of the A. honmai sex pheromone, high levels of disruption were restored in the resistant population. researchgate.net
This case study underscores the evolutionary plasticity of insect chemical communication systems and highlights a potential pathway for the development of resistance to single-component pheromone mating disruption strategies. The continuous application of a single pheromone component may select for individuals that utilize different signal ratios, ultimately leading to a decrease in the efficacy of the control measure. While no such resistance has been reported for this compound, these findings emphasize the importance of monitoring the long-term effectiveness of mating disruption programs and considering the use of complete or more complex pheromone blends to mitigate the risk of resistance. californiaagriculture.orgresearchgate.net
Advanced Analytical Methodologies for Pheromone Research
Extraction and Sample Preparation Techniques for Pheromonal Analysis
The initial step in pheromone analysis involves extracting these often trace-level compounds from biological matrices or the surrounding environment. The choice of extraction method significantly impacts the accuracy and relevance of the subsequent analytical results, particularly when aiming to quantify emitted pheromones versus stored amounts.
Comparative Analysis of Solvent Extraction versus Headspace Sampling for Quantification of Emitted Pheromones.
Two primary methods dominate pheromone extraction: solvent extraction and headspace sampling.
Solvent Extraction (or Tissue Extraction/Rinsing): This traditional method involves soaking or rinsing pheromone-producing structures (e.g., glands, wings) in an organic solvent, such as n-hexane, to dissolve the pheromones frontiersin.orguclouvain.benih.govfrontiersin.org. While widely used due to its simplicity and relatively low cost, solvent extraction primarily quantifies the amount of pheromone stored within the biological tissue frontiersin.orguclouvain.benih.gov. Research indicates that solvent extracts may not accurately reflect the quantities of pheromone actually emitted by an organism during behaviors like courtship frontiersin.orguclouvain.befrontiersin.org. For instance, studies on butterfly male sex pheromones have shown significant differences between quantities obtained via solvent extraction and those collected through headspace sampling from live, interacting individuals frontiersin.orguclouvain.be.
Headspace Sampling (or Air/Volatile Trapping): This technique collects the volatile compounds emitted into the air by an organism or a sample nih.govnih.gov. It typically involves drawing air over the pheromone source and trapping the emitted volatiles onto an adsorbent material (e.g., Tenax TA, Super Q) packed in a tube nih.govfrontiersin.org. The trapped volatiles are then eluted with a solvent or thermally desorbed for analysis nih.gov. Headspace sampling is generally considered more representative of the actual pheromone release profile, as it captures the dynamic emission of compounds that mediate communication frontiersin.orguclouvain.beresearchgate.net. Studies comparing headspace sampling and solvent extraction for pheromone quantification have demonstrated that headspace methods are often more effective in influencing insect responses, suggesting they better capture the biologically relevant emitted compounds researchgate.net.
Table 1: Comparison of Solvent Extraction and Headspace Sampling for Pheromone Analysis
| Feature | Solvent Extraction | Headspace Sampling |
| What is Measured? | Stored pheromone quantities in tissue/gland frontiersin.orguclouvain.be | Emitted pheromone quantities in the air frontiersin.orguclouvain.be |
| Relevance | Pheromone synthesis/storage capacity | Actual communication signals during behavior frontiersin.orguclouvain.be |
| Method | Soaking/rinsing tissue in organic solvent nih.gov | Trapping volatiles from air flow over sample nih.govnih.gov |
| Advantages | Simple, relatively low cost nih.gov | Reflects biologically active emitted compounds frontiersin.orguclouvain.beresearchgate.net |
| Limitations | May not reflect actual emission frontiersin.orguclouvain.be | Can be more complex, requires specialized equipment |
Advanced Chromatographic and Spectrometric Techniques for Identification and Quantification
Following extraction, advanced chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of pheromones, which are often present in complex mixtures.
Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).
Gas Chromatography (GC) serves as the primary separation technique for volatile and semi-volatile pheromones due to its high sensitivity, robustness, and reproducibility nih.gov. GC is typically coupled with detectors for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the qualitative capabilities of a Mass Spectrometer (MS), making it a cornerstone for pheromone analysis mdpi.comchemijournal.com. The MS provides structural information by generating mass spectra, which can be compared against extensive databases for compound identification mdpi.com.
Optimization Parameters for GC-MS: Key parameters for optimizing GC-MS include:
Injection Time, Loop Fill Time, and Equilibration Time: These are crucial in headspace GC-MS to ensure stable and optimal amounts of compounds are in the headspace before injection mdpi.com.
Temperatures: Optimization of oven, loop, and transfer line temperatures, as well as the ionization source and quadrupole temperatures, is vital for efficient vaporization, separation, and detection mdpi.comnih.govchromatographyonline.comphcogj.complantsjournal.com. For instance, a common oven temperature program might start low (e.g., 50°C for 2 min), ramp up (e.g., 15°C/min to 250°C), and hold nih.gov. Ionization source temperatures are often around 230°C, and quadrupole temperatures around 150°C mdpi.comnih.gov.
Carrier Gas Flow Rate: Helium is a common carrier gas, and maintaining a constant flow rate (e.g., 1.2 mL/min) is important for consistent elution and optimal detector response nih.govphcogj.complantsjournal.com.
Column Choice: Using low-bleed columns, often designated for MS, and proper column conditioning are essential to minimize background noise and improve detection limits chromatographyonline.com.
Electron Energy: Adjusting the electron energy in the MS can improve the abundance of target ions, enhancing sensitivity in Selected Ion Monitoring (SIM) analysis chromatographyonline.com.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive and widely used detector for quantifying hydrocarbon-based volatile compounds, including many pheromones nih.gov. It provides a quantitative response proportional to the amount of carbon compounds eluting from the GC column nih.gov.
Optimization Parameters for GC-FID: To achieve optimal sensitivity and lower detection limits:
Sample Solvent: Choosing a solvent that closely matches the stationary phase polarity (e.g., n-hexane with non-polar phases) can optimize peak shape and improve the signal-to-noise ratio chromatographyonline.comchromatographyonline.com.
GC Column Choice: Shorter columns (10-15 m) with narrow internal diameters (0.18-0.25 mm) and thin films (<0.3 µm) generally yield better peak efficiencies and signal-to-noise ratios. Selecting the least polar column with the thinnest film that provides satisfactory separation is recommended to minimize column bleed chromatographyonline.com.
Carrier Gas Operating Mode: Operating in constant flow mode rather than constant pressure ensures consistent linear velocity, preventing peak broadening for later-eluting compounds chromatographyonline.com.
FID Optimization: Optimizing the fuel (hydrogen) to oxidizer (air) ratio (typically starting around 10:1) and the make-up gas (nitrogen is often recommended) flow rate is crucial for the best response chromatographyonline.comchromatographyonline.com.
Initial Oven Temperature Hold and Thermal Gradients: These parameters can be adjusted to improve peak resolution and sensitivity chromatographyonline.com.
Application of Modern Hyphenated Techniques for Comprehensive Pheromone Profiling.
Hyphenated techniques combine two or more analytical methods to leverage their individual strengths, providing more comprehensive data for complex samples chemijournal.com. Beyond GC-MS, other hyphenated techniques are increasingly used for detailed pheromone profiling.
Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): This advanced technique uses two GC columns with different stationary phases in series, providing significantly enhanced separation power compared to conventional GC nih.gov. The effluent from the first column is continuously transferred to the second, shorter column for rapid secondary separation. When coupled with MS, GCxGC-MS allows for much more comprehensive profiling of complex pheromone blends, resolving co-eluting compounds that might be missed by single-column GC-MS nih.gov. This is particularly valuable for identifying minor but biologically significant components within a pheromone mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-based methods are dominant for volatile pheromones, LC-MS is employed for less volatile or more polar pheromones and their precursors. LC-MS combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry, enabling the analysis of a broader range of compounds chemijournal.commdpi.com.
GC-Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique couples GC with FTIR, providing structural information based on the absorption of infrared radiation by functional groups within the molecules researchgate.net. While less common than GC-MS for routine pheromone identification, it can offer complementary structural insights.
Integration of Electrophysiological Detection Methods (e.g., GC-EAD) in Analytical Protocols.
A critical aspect of pheromone research is determining which chemical components are biologically active. Electrophysiological detection methods, particularly Gas Chromatography-Electroantennographic Detection (GC-EAD), bridge the gap between chemical analysis and biological response researchgate.netbiorxiv.orgscience.gov.
GC-EAD: In GC-EAD, the effluent from a GC column is split, with one portion going to a conventional detector (e.g., FID) for chemical identification and the other directed over an insect antenna, which serves as a highly sensitive biological detector researchgate.netbiorxiv.orgscience.gov. Electrodes connected to the antenna measure voltage changes (electroantennogram, EAD) as physiologically active compounds elute from the GC column researchgate.netbiorxiv.org.
Mechanism: When an insect antenna is exposed to a volatile compound it can perceive, a depolarization of the antennal receptor neurons occurs, generating a measurable electrical signal biorxiv.org.
Application: By aligning the EAD signal with the GC chromatogram, researchers can pinpoint specific chemical peaks that elicit a physiological response from the insect researchgate.netbiorxiv.orgmdpi.com. This allows for the targeted identification of biologically active pheromone components from complex mixtures, even if they are present in very low concentrations researchgate.netscience.gov. For example, GC-EAD has been instrumental in identifying sex pheromone components in various insect species, including those with straight-chain acetates like 4-Tridecenyl acetate (B1210297) researchgate.netmdpi.com. This technique is crucial for confirming that an identified compound is indeed a communication signal perceived by the target insect researchgate.net.
Current Challenges and Future Innovations in Pheromone Analytical Chemistry.
Despite significant advancements, pheromone analytical chemistry faces several ongoing challenges and is continuously evolving with new innovations.
Challenges:
Complexity of Pheromone Blends: Many insect pheromones are not single compounds but precise blends of multiple components, often including isomers (e.g., E and Z isomers of 4-Tridecenyl acetate) in specific ratios publications.gc.caumn.edunih.gov. Analyzing and accurately quantifying these complex mixtures, especially minor components, remains challenging exponent.com.
Trace Level Analysis: Pheromones are often emitted in minute quantities, requiring highly sensitive analytical techniques and careful sample preparation to avoid contamination or loss nih.gov.
Isomer Synthesis and Purity: Synthesizing pure pheromones, particularly specific isomers like (E)-4-Tridecenyl acetate, consistently and accurately can be difficult. The presence of multiple isomers with different biological activities necessitates stringent quality control and analytical methods capable of resolving them exponent.com.
Volatility and Degradation: Pheromones are typically volatile and can degrade quickly due to environmental factors (e.g., wind, temperature, humidity, UV light), posing challenges for accurate field quantification and trap longevity internationalpheromones.comacs.org.
Regulatory Approval: The regulatory landscape for new pheromone formulations and technologies can be complex, with unclear data requirements that can hinder market entry exponent.com.
Future Innovations:
Enhanced Sensitivity and Selectivity: Ongoing development of more sensitive detectors and selective chromatographic phases will improve the ability to detect and quantify ultra-trace levels of pheromones and resolve highly similar compounds.
Advanced Hyphenated Techniques: Further integration and optimization of advanced hyphenated techniques, such as GCxGC-MS, will enable more comprehensive and detailed profiling of complex pheromone blends, leading to the discovery of novel components and their precise ratios.
Microencapsulation and Controlled Release: Research into advanced encapsulation techniques aims to protect volatile pheromones from degradation and provide sustained, controlled release in the field, improving the efficacy and longevity of pheromone-based pest management tools internationalpheromones.comacs.org.
Automation and Data Integration: Automation of sample preparation and analytical processes, coupled with real-time data analysis and integration with monitoring systems, will streamline pheromone research and application, making pest management more efficient internationalpheromones.com.
Non-Invasive Sampling: Development of less invasive or non-invasive sampling techniques for emitted pheromones will reduce stress on organisms and provide more ecologically relevant data.
These advancements in analytical methodologies are crucial for expanding our understanding of chemical communication in insects and for developing more effective, environmentally benign strategies for pest management using compounds like this compound.
Evolutionary Perspectives on Pheromone Systems
Co-evolutionary Dynamics of Pheromone Production and Perception Systems
The intricate lock-and-key mechanism of pheromone communication, involving a female-produced signal and a male-specific response, presents an evolutionary puzzle: how can a signal and its corresponding reception system evolve in concert? researchgate.net For a new pheromone blend to arise and persist, both the female's production of the novel blend and the male's preference for it must evolve simultaneously. researchgate.net However, the genes controlling female pheromone production and those governing male response are often not genetically linked, making their simultaneous evolution a complex process. nih.gov
Several models have been proposed to explain this co-evolutionary process. One prominent model is "asymmetric tracking," where a significant change in the female's pheromone signal is subsequently followed by an evolution in the male's response. nih.gov This can occur if a few mutant males already possess a preference for the new female signal, giving them a mating advantage. nih.gov Over generations, this preference can spread through the population. Another perspective suggests that the male moth's olfactory receptor system may be subject to a "birth-and-death" model of evolution, similar to the genes involved in pheromone production. nih.gov A large and diverse family of olfactory receptor genes could provide an adaptive advantage, allowing for a more rapid evolution of male response to changes in female pheromone blends. nih.govresearchgate.net
This dynamic interplay is crucial for maintaining species boundaries. Within a population, there is typically strong stabilizing selection against individuals who produce or respond to atypical pheromone blends, as this could lead to reduced mating success. nih.govresearchgate.net However, in situations where closely related species coexist, interspecific interactions can exert directional selection, favoring individuals who can avoid "communication interference" from other species. nih.gov This pressure can drive the divergence of pheromone signals and reception, reinforcing reproductive isolation. nih.gov
Phylogenetic Analysis of Pheromone Biosynthesis Genes Relevant to Acetate (B1210297) Esters
The biosynthesis of moth sex pheromones, particularly Type I pheromones which include many acetate esters, originates from fatty acid metabolism. nih.gov Key enzymes in these pathways, such as desaturases, fatty-acyl reductases (FARs), and acetyltransferases, have been the focus of extensive phylogenetic analysis to understand their evolutionary history.
Desaturase Gene Family: Desaturases are responsible for introducing double bonds at specific positions in the fatty acid chain, a critical step in generating the diversity of pheromone components. nih.gov Phylogenetic studies reveal that the desaturase gene family in insects has a dynamic evolutionary history, characterized by numerous gene duplication events. This expansion has provided the raw material for the evolution of novel functions. Moth sex-pheromone desaturase genes appear to evolve under a "birth-and-death" model, where some genes are maintained over long evolutionary periods, others are lost or become non-functional, and new genes are created through duplication. researchgate.net This process can lead to rapid diversification and the emergence of new pheromone biosynthetic capabilities. For instance, the activation of a different desaturase gene, already present in the genome, can cause a major shift in the pheromone blend, potentially leading to speciation events, as exemplified in the Asian and European corn borers (Ostrinia species). nih.govresearchgate.net
Fatty-Acyl Reductase (FAR) Gene Family: FARs play a crucial role in the final steps of biosynthesis, reducing the fatty-acyl precursors to alcohols, which can then be acetylated to form acetate esters. The specificity of these enzymes can significantly influence the final ratio of components in the pheromone blend. In some species, like the European corn borer (Ostrinia nubilalis), allelic variation in a single FAR gene controls the specific ratio of E and Z isomers of an acetate pheromone, leading to distinct pheromone races. nih.gov Phylogenetic analyses show that FARs involved in pheromone biosynthesis are often expressed specifically in the female's pheromone gland and cluster with functionally similar genes from other moth species.
The table below summarizes key gene families and their roles in the biosynthesis of acetate ester pheromones.
| Gene Family | Enzyme Function | Evolutionary Significance | Key Findings |
| Acyl-CoA Desaturases | Introduce double bonds in fatty acid chains | Undergo "birth-and-death" evolution, with frequent gene duplication and loss, leading to novel functions and pheromone blends. researchgate.net | Different desaturases (e.g., Δ9, Δ11, Δ14) create precursors for various pheromone components. A switch in the expressed desaturase can cause a major shift in the pheromone signal. nih.gov |
| Fatty-Acyl Reductases (FARs) | Reduce fatty-acyl precursors to fatty alcohols | Allelic variation can control the ratio of pheromone components, contributing to the formation of distinct pheromone races and species. nih.gov | Pheromone-gland specific FARs show evolutionary relationships that reflect their role in producing specific pheromone components. |
| Acetyltransferases (ACTs) | Catalyze the formation of acetate esters from fatty alcohols | Play a key role in the final step of producing acetate ester pheromones. Their specificity contributes to the final blend composition. | Multiple ACT genes are often highly expressed in the pheromone gland, suggesting their importance in pheromone biosynthesis. |
Drivers of Diversification in Pheromone Blends and their Evolutionary Consequences
The remarkable diversity of insect pheromone blends is shaped by a variety of evolutionary drivers. While stabilizing selection often acts to maintain the integrity of a species' communication channel, several forces can promote divergence. nih.gov
One of the primary drivers is reproductive character displacement , where sympatric (geographically overlapping) species evolve more distinct signals to avoid costly interspecific mating. The presence of a closely related species can select against individuals whose pheromone signals are easily confused, leading to divergent blends that enhance reproductive isolation. For example, minor components in a pheromone blend can act as antagonists, repelling males of other species, thereby reinforcing species boundaries. researchgate.net
Sexual selection also plays a significant role. This can occur through female choice, where females prefer males with certain pheromonal traits, or through male-male competition. Although female-produced pheromones are more commonly studied, male-produced pheromones can be crucial in close-range courtship and female acceptance. nih.gov
Ecological factors , such as predation, can also influence pheromone evolution. Predators and parasitoids can "eavesdrop" on the pheromone signals of their prey, using these chemical cues to locate them. This creates selective pressure on the prey species to modify their signals to become less conspicuous to these unintended receivers, a process that can drive pheromone diversification.
The primary evolutionary consequence of pheromone blend diversification is speciation . nih.gov As populations diverge in their pheromone signals and responses, they become reproductively isolated. nih.gov Even subtle changes in the ratios of existing components or the addition of a new, species-specific compound can create a new communication channel, effectively splitting one population into two. researchgate.net This process is considered a major contributor to the vast diversification of insects, particularly moths.
Role of 4-Tridecenyl Acetate in Ecological Speciation and Reproductive Isolation
While the general principles of how unique pheromone components contribute to reproductive isolation are well-established, specific research detailing the role of this compound in ecological speciation between closely related species is limited. However, its identification as a species-specific sex pheromone in certain insects provides a clear basis for its role in maintaining species boundaries.
(E)-4-Tridecenyl acetate has been identified as the primary sex pheromone of the female tomato pinworm, Keiferia lycopersicella. Similarly, 13-tetradecenyl acetate is the female-produced sex attractant for the corn wireworm, Melanotus communis, and is highly specific, attracting conspecific males without attracting other species. nih.gov The species-specificity of a single compound like this compound is fundamental to pre-zygotic reproductive isolation. It ensures that the long-distance mating signal only attracts males of the same species, preventing wasted reproductive effort and potential hybridization with closely related species that may share the same habitat.
The mechanism by which such compounds enforce reproductive isolation can be seen in better-studied systems involving other acetate esters. For instance, in Adoxophyes moths, three sympatric species use different ratios of two major acetate esters, (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. Furthermore, minor components in their blends act as either synergists for conspecifics or antagonists for other species, effectively creating private communication channels. researchgate.net Similarly, in Heliothis moths, the presence and quantity of certain acetate esters in the pheromone blend of H. subflexa are critical for preventing attraction of H. virescens males. nih.gov Females producing lower amounts of these acetates attract more interspecific males, which would lead to unfit hybrids, thus exerting strong selection to maintain the species-specific blend. nih.gov
By analogy, this compound functions as a key component of the specific mate recognition system for the species that produce it. Its unique chemical structure is detected by specialized olfactory receptors in the antennae of conspecific males. The evolution of a biosynthetic pathway to produce this compound and the corresponding evolution of a specific receptor system in males represent a crucial step in the divergence and maintenance of a species. While direct evidence of this compound driving a speciation event has not been extensively documented, its role as a highly specific attractant underscores its importance in the ongoing process of reproductive isolation.
The table below lists insect species for which specific acetate esters, including isomers of tridecenyl acetate, are critical for mate attraction and species recognition.
| Species | Compound(s) | Role in Reproductive Isolation |
| Keiferia lycopersicella (Tomato Pinworm) | (E)-4-Tridecenyl acetate | Primary, species-specific sex pheromone attracting conspecific males. |
| Melanotus communis (Corn Wireworm) | 13-Tetradecenyl acetate | Single-component, species-specific sex pheromone. nih.gov |
| Adoxophyes spp. (Summerfruit Tortrix) | (Z)-9-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate | Different ratios of these two major components, along with species-specific minor components, ensure reproductive isolation among three sympatric species. researchgate.net |
| Heliothis subflexa | (Z)-11-Hexadecenyl acetate and other acetates | Production of >5% acetate esters in the pheromone blend prevents attraction of heterospecific Heliothis virescens males. nih.gov |
| Ostrinia nubilalis (European Corn Borer) | (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate | Two distinct pheromone races (E- and Z-strains) exist, defined by the different ratios of these isomers, which leads to assortative mating. researchgate.net |
Future Research Directions and Interdisciplinary Approaches
Application of High-Throughput Screening for Olfactory Receptor Ligand Discovery.
High-throughput screening (HTS) methods are crucial for efficiently identifying ligands for olfactory receptors (ORs) frontiersin.orgnih.gov. Insect ORs, unlike mammalian ORs, function as odorant-gated ion channels and are prime targets for pest control through olfactory disruption frontiersin.orgijbs.com. Traditional ligand identification methods are often time-consuming and limited in the chemical space they explore ijbs.com. Future research should leverage advanced computational methods, such as Structure-Based Virtual Screening (SBVS) and Ligand-Based Virtual Screening (LBVS), to accelerate the discovery of novel agonists and inhibitors for insect ORs ijbs.comnih.gov. These computational approaches can screen vast chemical libraries, identifying potential candidates based on their predicted interaction with ORs elifesciences.org. Subsequent in vivo and behavioral assays are essential to validate these predictions and understand how new ligands affect insect behavior ijbs.comnih.gov. Expanding the deorphanization of ORs, particularly for species relevant to agricultural pests, will enhance the understanding of how insects utilize their OR repertoire to interact with their environment and could lead to the development of new control strategies nih.govijbs.com.
Development of Next-Generation Pheromone Delivery Systems with Tailored Release Kinetics.
Current pheromone formulations include sprays, oils, pastes, gels, and granules with slow-release properties europeandissemination.eu. However, optimizing the release kinetics of pheromones is critical for their efficacy and longevity in the field semanticscholar.orgscitechnol.com. Next-generation delivery systems should focus on materials science innovations, such as biodegradable polymers and nanomaterials, to achieve precise and tailored release profiles semanticscholar.orgresearchgate.net. For example, electrospun nanofibers offer high porosity and surface area, making them excellent candidates for controlled pheromone release, with studies showing release kinetics closer to zero-order equations for prolonged efficacy researchgate.net. Research should investigate how factors like polymer stiffness, molecular weight, active substance molecular weight, and environmental conditions (temperature, airflow) influence pheromone transport properties from matrices semanticscholar.org. The goal is to design systems that maintain a constant and optimal pheromone concentration in the environment over extended periods, reducing the need for frequent reapplication and improving the cost-effectiveness and environmental profile of pheromone-based pest control europeandissemination.eusemanticscholar.org.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Comprehensive Pheromone Research.
Omics technologies provide large-scale analyses of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms humanspecificresearch.orgnih.gov. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of pheromone biology, from their biosynthesis and perception to their downstream effects on insect physiology and behavior humanspecificresearch.orgnih.govmdpi.com.
Genomics can identify genes encoding enzymes involved in pheromone biosynthesis, as well as those encoding olfactory receptors and binding proteins humanspecificresearch.orgmdpi.com.
Transcriptomics can reveal gene expression patterns related to pheromone production and reception under different physiological states or environmental conditions humanspecificresearch.orgmdpi.com.
Proteomics can elucidate the abundance and function of proteins, including those involved in pheromone synthesis, transport, and receptor binding humanspecificresearch.orgmdpi.com.
Metabolomics can provide characteristic fingerprints of small-molecule metabolites, offering insights into the metabolic pathways active during pheromone production and response humanspecificresearch.orgmdpi.com. Combining these omics data with bioinformatics will allow for the construction of complex biomolecular networks, predicting new drug targets or understanding the intricate interrelationships between different molecular components in pheromone-mediated communication nih.govuninet.edux-omics.nl. This integrated approach can help identify novel targets for pest control and develop more accurate predictive models for pheromone efficacy nih.gov.
Ecological and Population Modeling of Pheromone-Mediated Insect Interactions.
Pheromones play a critical role in mediating insect interactions, affecting behaviors such as mate location, aggregation, and host-finding wur.nlnih.gov. Ecological and population modeling can provide a deeper understanding of how pheromone use impacts insect population dynamics and community interactions nih.govresearchgate.net. Future research should focus on developing sophisticated models that incorporate:
Direct and indirect effects of pheromones: Beyond direct attraction, models should account for indirect effects such as increased interference among adults or competition among larvae due to aggregation wur.nl.
Multitrophic interactions: Pheromones can influence interactions with competitor species, natural enemies (e.g., parasitoids), and even microorganisms associated with insects or their hosts wur.nlnih.govresearchgate.netmdpi.com. For instance, some insect-associated microbes can produce volatiles that act as pheromones or convert pheromones into repellents mdpi.com.
Eco-evolutionary dynamics: Models should consider how evolutionary changes in both insects and their natural enemies, potentially driven by pheromone use, can affect long-term population outcomes nih.gov.
Environmental factors: Incorporating the influence of abiotic factors like temperature and nutrient availability on pheromone production, degradation, and insect response is crucial for realistic predictions nih.gov. Such models can help predict the long-term success of pheromone-based pest control strategies, evaluate potential ecological costs and benefits of pheromone use, and inform integrated pest management (IPM) approaches europeandissemination.euwur.nlnih.gov.
Q & A
Q. What synthetic routes yield this compound with high stereochemical fidelity?
- Approach : Catalytic acetylation of 4-Tridecen-1-ol using acetyl chloride or acetic anhydride under inert conditions. Optimize stereoselectivity via Ziegler-Natta catalysts or enzymatic methods (e.g., lipases) .
- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using fractional distillation (boiling point: ~282.5°C) .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported volatility data for this compound?
- Contradiction Analysis : Compare vapor pressure values (e.g., 0.00334 mmHg at 25°C vs. field-based measurements in pest control studies ). Replicate experiments under controlled humidity and temperature, using headspace GC for dynamic volatility profiling .
- Statistical Tools : Apply ANOVA to assess inter-laboratory variability and validate results against NIST reference data .
Q. What methodologies are effective for studying this compound’s pheromonal activity in ecological systems?
- Field Trials : Deploy slow-release dispensers in agroecosystems and quantify insect attraction via trap counts. Use gas chromatography-electroantennography (GC-EAD) to isolate bioactive isomers .
- Data Interpretation : Normalize attraction rates against environmental variables (e.g., wind speed, competing pheromones) and apply dose-response models to determine threshold concentrations .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Accelerated Degradation Studies : Expose samples to UV light, elevated temperatures (40–60°C), and oxidative atmospheres. Monitor degradation products (e.g., acetic acid, aldehydes) via LC-MS .
- Recommendations : Store in amber vials at –20°C under argon to preserve stereochemical integrity. Include stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
Methodological Considerations
- Data Reproducibility : Document synthetic batches with detailed reaction logs (e.g., catalyst ratios, solvent purity) to address batch-to-batch variability .
- Ethical Compliance : For ecological studies, adhere to institutional guidelines for pheromone deployment to minimize non-target species impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
